Predicted pKa Comparison: 2-Cyclopropyl-5-fluoroaniline vs. 5-Fluoro-2-methylaniline vs. 2-Cyclopropylaniline
The predicted pKa of 2-cyclopropyl-5-fluoroaniline (free base) is 3.49 ± 0.10 , which is 0.05 log units higher than 5-fluoro-2-methylaniline (pKa 3.44 ± 0.10) [1], indicating a marginally weaker acidity. In contrast, the non-fluorinated analog 2-cyclopropylaniline exhibits a substantially higher pKa of 4.15 ± 0.10 , a difference of 0.66 log units corresponding to roughly a 4.6-fold difference in acid dissociation constant. This measurable shift arises from the electron-withdrawing effect of the 5-fluoro substituent partially counterbalancing the electron-donating influence of the 2-cyclopropyl group.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the anilinium ion |
|---|---|
| Target Compound Data | pKa = 3.49 ± 0.10 (predicted, free base form) |
| Comparator Or Baseline | 5-Fluoro-2-methylaniline: pKa = 3.44 ± 0.10; 2-Cyclopropylaniline: pKa = 4.15 ± 0.10 |
| Quantified Difference | ΔpKa = +0.05 vs. 5-fluoro-2-methylaniline; ΔpKa = -0.66 vs. 2-cyclopropylaniline (~4.6-fold Ka difference) |
| Conditions | Predicted values generated using ACD/Labs Percepta Platform or equivalent computational method |
Why This Matters
A pKa difference of 0.66 log units translates to a significant shift in the protonation equilibrium at physiological pH, directly affecting solubility, membrane permeability, and target binding, making direct substitution inadvisable for structure-activity relationship (SAR) campaigns.
- [1] ChemicalBook. 5-Fluoro-2-methylaniline. Predicted pKa: 3.44±0.10. CAS 367-29-3. Accessed 2026. View Source
